molecular formula C17H29N3O B4145175 N-(1-adamantylmethyl)-4-methyl-1-piperazinecarboxamide

N-(1-adamantylmethyl)-4-methyl-1-piperazinecarboxamide

Cat. No.: B4145175
M. Wt: 291.4 g/mol
InChI Key: NCJZIFYGHJDZTE-UHFFFAOYSA-N
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Description

Adamantylmethyl derivatives are a class of compounds that have been studied for their potential applications in various fields . They often feature an adamantyl group (a type of bulky, three-dimensional structure derived from adamantane) attached to a methyl group, which can confer unique physical and chemical properties .


Synthesis Analysis

The synthesis of adamantylmethyl derivatives often involves reactions such as amination, alkylation, or arylation . In some cases, these reactions can be catalyzed by certain substances or induced by specific conditions .


Molecular Structure Analysis

Adamantylmethyl derivatives typically have a three-dimensional, cage-like structure due to the adamantyl group . This structure can influence the compound’s reactivity and other properties .


Chemical Reactions Analysis

Adamantylmethyl derivatives can undergo various chemical reactions, including polymerization and other transformations . The specific reactions and their mechanisms can depend on the exact structure of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of adamantylmethyl derivatives can be influenced by factors such as their exact structure and the presence of functional groups . For example, they might have certain solubility characteristics or reactivity patterns .

Mechanism of Action

The mechanism of action of adamantylmethyl derivatives can vary widely depending on their exact structure and the context in which they’re used . For example, some adamantylmethyl derivatives have been identified as synthetic cannabinoids, indicating that they might interact with the cannabinoid receptors in the body .

Safety and Hazards

The safety and hazards associated with adamantylmethyl derivatives can depend on factors such as their exact structure, how they’re used, and the individual’s exposure to them . Some adamantylmethyl derivatives have been identified as synthetic cannabinoids, which can have various health effects .

Future Directions

Research on adamantylmethyl derivatives is ongoing, and future directions could include the development of new synthesis methods, the exploration of new applications, and the investigation of their biological activity .

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O/c1-19-2-4-20(5-3-19)16(21)18-12-17-9-13-6-14(10-17)8-15(7-13)11-17/h13-15H,2-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJZIFYGHJDZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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